3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazino-purine-dione class, characterized by a fused heterocyclic core with a triazine ring conjugated to a purine-dione system. Its structure includes a 4-fluorophenyl group at position 3, methyl groups at positions 7 and 9, and a 2-(piperidin-1-yl)ethyl chain at position 1 (Figure 1). These substituents modulate its physicochemical and pharmacological properties, including solubility, bioavailability, and receptor affinity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O2/c1-26-19-18(20(31)27(2)22(26)32)29-14-17(15-6-8-16(23)9-7-15)25-30(21(29)24-19)13-12-28-10-4-3-5-11-28/h6-9H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUUUXMISIBSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCCCC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that incorporates a triazino-purine core structure. It features several functional groups, including a piperidine moiety and a fluorophenyl group. These structural elements may influence its biological activity significantly.
- Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors. The presence of the piperidine ring suggests potential activity at dopamine or serotonin receptors, which are critical in various neurological processes.
- Enzyme Inhibition : The triazino-purine structure may allow for interaction with enzymes involved in nucleic acid metabolism or other biochemical pathways.
- Cytotoxicity : Some derivatives of purine compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Pharmacological Effects
- Neuroactivity : Due to the piperidine component, it may have neuroactive properties, potentially acting as an anxiolytic or antidepressant.
- Antitumor Activity : Similar compounds have been investigated for their ability to inhibit tumor growth in various cancer models.
Case Studies and Research Findings
- Study on Similar Compounds : Research on related triazino-purine derivatives has shown promising results in inhibiting certain cancer cell lines, suggesting that the compound may exhibit similar properties.
- Animal Model Testing : In vivo studies using animal models have demonstrated that modifications to the piperidine structure can enhance bioavailability and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that substitutions at specific positions on the triazino-purine ring can significantly alter biological activity, highlighting the importance of molecular design in drug development.
Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Triazino-Purine | Antitumor | |
| Compound B | Piperidine Derivative | Neuroactive | |
| Compound C | Fluorophenyl Substituted | Cytotoxic |
Research Findings Summary
| Study Focus | Findings | Year |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | 2020 |
| Neuropharmacology | Potential anxiolytic effects observed | 2021 |
| Structure-Activity Relationship | Key substitutions identified for enhanced activity | 2022 |
Comparison with Similar Compounds
Critical Substituent Comparisons :
- Halogenated Aromatic Groups: The 4-fluorophenyl group in the target compound improves metabolic stability compared to 4-chlorophenyl in analog (2) due to fluorine’s smaller atomic radius and stronger C-F bond .
- Alkyl Side Chains: The 2-(piperidin-1-yl)ethyl chain in the target compound offers moderate basicity (pKa ~8.5), favoring blood-brain barrier penetration over the piperazinyl group in analog (1), which has higher basicity (pKa ~9.5) and may limit CNS access .
Pharmacological and Computational Insights
- Receptor Binding: Analogs with piperazinyl side chains (e.g., analog 1) show affinity for serotonin (5-HT) receptors due to structural similarity to known ligands . The target compound’s piperidinyl group may shift selectivity toward adenosine receptors, as piperidine derivatives are common in adenosine A₂A antagonists .
Solubility and Bioavailability :
- The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analog (3), lacking halogenation, has lower logP (~1.5) but reduced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
